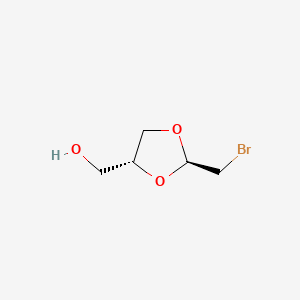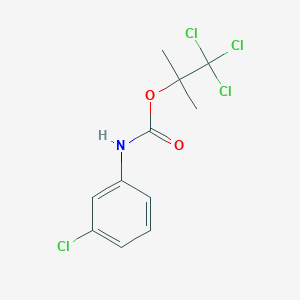
(2,2,2-trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,2-Trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloro-substituted ethyl group and a chlorophenyl carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate typically involves the reaction of 2,2,2-trichloro-1,1-dimethylethyl chloroformate with 3-chloroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.
化学反应分析
Types of Reactions
(2,2,2-Trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the carbamate group.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions include substituted carbamates, amines, alcohols, and various oxidized or reduced derivatives.
科学研究应用
(2,2,2-Trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2,2,2-trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The trichloroethyl group and the carbamate moiety play crucial roles in its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: This compound shares the trichloroethyl group but differs in its functional group, being a chloroformate rather than a carbamate.
3-Chlorophenyl isocyanate: This compound has a similar aromatic ring structure but contains an isocyanate group instead of a carbamate.
Uniqueness
(2,2,2-Trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
属性
CAS 编号 |
6328-26-3 |
|---|---|
分子式 |
C11H11Cl4NO2 |
分子量 |
331.0 g/mol |
IUPAC 名称 |
(1,1,1-trichloro-2-methylpropan-2-yl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H11Cl4NO2/c1-10(2,11(13,14)15)18-9(17)16-8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H,16,17) |
InChI 键 |
JDLQXSAICMRBSD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(Cl)(Cl)Cl)OC(=O)NC1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


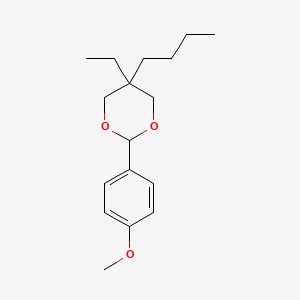
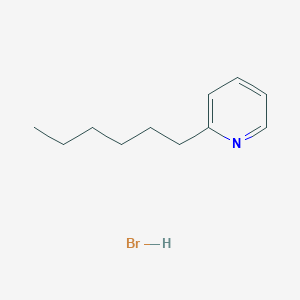


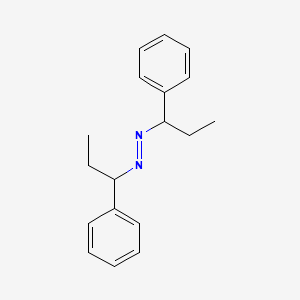
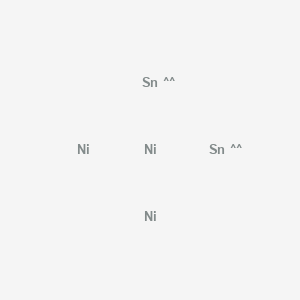
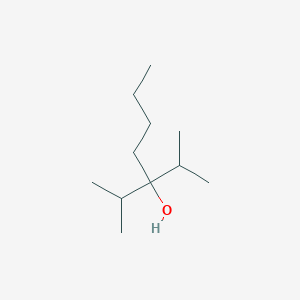
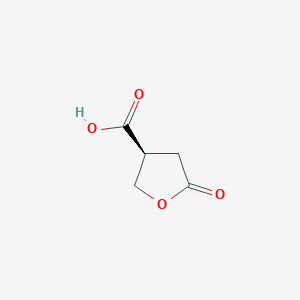
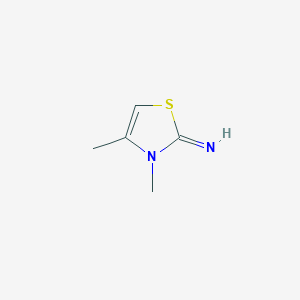
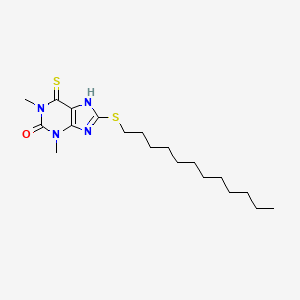
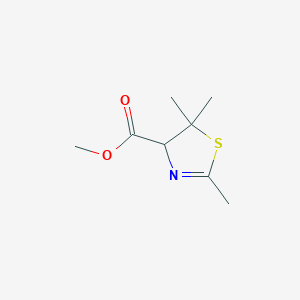
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
